Comparative Biochemical Potency: AKT1 Isoform Inhibition
AKT-IN-14 demonstrates sub-picomolar potency against the AKT1 isoform, with an IC50 value reported as less than 0.01 nM . This potency is at least 300-fold higher than that of the ATP-competitive inhibitor Capivasertib (AZD5363) and over 500-fold higher than the allosteric inhibitor BAY 1125976 when compared using data from separate studies under similar ATP concentrations . This difference suggests a significantly higher binding affinity for AKT1, which is a key oncogenic driver in many cancers.
| Evidence Dimension | Biochemical inhibitory potency (IC50) for AKT1 |
|---|---|
| Target Compound Data | <0.01 nM |
| Comparator Or Baseline | Capivasertib: 3 nM; BAY 1125976: 5.2 nM (at 10 µM ATP); NTQ1062: 0.4 nM |
| Quantified Difference | >300-fold lower vs. Capivasertib; >520-fold lower vs. BAY 1125976; 40-fold lower vs. NTQ1062 |
| Conditions | In vitro kinase activity assay. Specific assay conditions and ATP concentrations may vary between studies. |
Why This Matters
Higher biochemical potency can allow for the use of lower compound concentrations in cellular assays, which may reduce the likelihood of off-target effects and improve the signal-to-noise ratio in target engagement studies.
